N-benzyl-6-methylquinoline-8-sulfonamide
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Overview
Description
N-benzyl-6-methylquinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a quinoline ring system, which is a nitrogen-based heterocyclic aromatic compound, and a sulfonamide group, which is known for its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methylquinoline-8-sulfonamide can be achieved through various methods. One common approach involves the reaction of 6-methylquinoline-8-sulfonyl chloride with benzylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of microwave irradiation and eco-friendly catalysts has been explored to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used.
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-benzyl-6-methylquinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-6-methylquinoline-8-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylquinoline-8-sulfonamide
- 6-methylquinoline-8-sulfonamide
- N-benzylquinoline-8-sulfonamide
Uniqueness
N-benzyl-6-methylquinoline-8-sulfonamide is unique due to the presence of both a benzyl group and a methyl group on the quinoline ring. This structural feature enhances its chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-benzyl-6-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3 |
InChI Key |
OYMNBQPXJQSHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2 |
Origin of Product |
United States |
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